(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole
Overview
Description
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole is a complex organic compound with the molecular formula C19H16N2O It is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure
Preparation Methods
The synthesis of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves several steps. One common method includes the reaction of quinoline derivatives with oxazolines under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(S)-4-Benzyl-2-(quinolin-8-yl)-4,5-dihydrooxazole can be compared with other quinoline derivatives, such as:
Quinoline, 8-[(4S)-4,5-dihydro-4-methyl-4-phenyl-2-oxazolyl]-: This compound has a similar structure but with a methyl group instead of a phenylmethyl group.
Quinoline, 8-[(4S)-4,5-dihydro-4-(phenyl)-2-oxazolyl]-: This compound has a phenyl group instead of a phenylmethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4S)-4-benzyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-2-6-14(7-3-1)12-16-13-22-19(21-16)17-10-4-8-15-9-5-11-20-18(15)17/h1-11,16H,12-13H2/t16-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJADDXAPWQSGKQ-INIZCTEOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=CC=CC3=C2N=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50458850 | |
Record name | CTK0J6784 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220628-97-7 | |
Record name | CTK0J6784 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50458850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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